3-(2-Nitroethenyl)pyridine
Overview
Description
3-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C7H6N2O2. It is characterized by a pyridine ring substituted with a nitroethenyl group at the third position. This compound is known for its crystalline powder form and has a molecular weight of 150.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitroethenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent like sulfur dioxide (SO2) at low temperatures, followed by hydrolysis to yield the nitropyridine . Another approach involves the nitration of pyridine using nitric acid in trifluoroacetic anhydride, which can yield 3-nitropyridines in varying yields depending on the specific conditions and substituents .
Industrial Production Methods: Industrial production of this compound may utilize similar nitration techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification steps are critical to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitroethenyl)pyridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3-(2-Aminoethenyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
3-(2-Nitroethenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Nitroethenyl)pyridine involves its interaction with molecular targets through its nitro and pyridine functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the ethenyl group.
2-Nitrovinylpyridine: Similar structure but with the nitrovinyl group at a different position.
4-Nitropyridine: Nitro group at the fourth position instead of the third.
Uniqueness: 3-(2-Nitroethenyl)pyridine is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and biological activity compared to other nitropyridines. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBXAXEKNYDHU-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-52-3 | |
Record name | 3-(2-Nitroethenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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